molecular formula C13H16O3 B3286049 Ethyl 2-oxo-5-phenylpentanoate CAS No. 81867-09-6

Ethyl 2-oxo-5-phenylpentanoate

Cat. No.: B3286049
CAS No.: 81867-09-6
M. Wt: 220.26 g/mol
InChI Key: MJCZYRJTANZIEI-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-5-phenylpentanoate: is an organic compound with the molecular formula C13H16O3 and a molecular weight of 220.27 g/mol . . This compound is characterized by its ethyl ester functional group attached to a 2-oxo-5-phenylpentanoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-oxo-5-phenylpentanoate can be synthesized through various methods. One common synthetic route involves the condensation of ethyl acetoacetate with benzaldehyde in the presence of a base, followed by esterification . The reaction typically requires a solvent such as ethanol and a catalyst like piperidine. The reaction mixture is refluxed for several hours to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The product is then purified through distillation or recrystallization to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-oxo-5-phenylpentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed:

    Oxidation: Benzenepentanoic acid derivatives.

    Reduction: Hydroxy derivatives of this compound.

    Substitution: Various substituted esters depending on the nucleophile used.

Comparison with Similar Compounds

    Ethyl acetoacetate: Similar in structure but lacks the phenyl group.

    Ethyl 3-oxo-3-phenylpropanoate: Similar but with a shorter carbon chain.

    Ethyl benzoylacetate: Contains a benzoyl group instead of a phenyl group.

Uniqueness: Ethyl 2-oxo-5-phenylpentanoate is unique due to its specific structural features, such as the presence of both a phenyl group and a keto group on the pentanoate backbone. This combination of functional groups imparts distinct chemical reactivity and makes it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

ethyl 2-oxo-5-phenylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-2-16-13(15)12(14)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJCZYRJTANZIEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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